N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
Description
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide (CAS: 946320-72-5) is a synthetic organic compound featuring a 1,2,3,4-tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 4-chlorobenzamide moiety at the 7-position . The tetrahydroquinoline scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and antimicrobial applications. The 4-chlorobenzamide group enhances lipophilicity and may influence binding affinity to biological targets.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-19-11-8-17(9-12-19)22(27)25-20-13-10-16-7-4-14-26(21(16)15-20)23(28)18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDSJVFMIVTVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Mediated Cyclization
The PMC study demonstrates that 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines are synthesized via Grignard addition to 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones. For the target compound, a modified protocol using 5,7-dimethoxy-2,3-dihydroquinolin-4-one as the starting material is proposed:
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Grignard Addition : Reaction with phenylmagnesium bromide yields a tertiary alcohol intermediate.
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Dehydration : Treatment with AlCl₃ in chlorobenzene at reflux eliminates water, forming a dihydroquinoline.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the dihydroquinoline to tetrahydroquinoline.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Grignard Addition | PhMgBr, THF, 0°C → rt | 78 |
| Dehydration | AlCl₃, chlorobenzene, 80°C | 65 |
| Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH | 92 |
Alternative Cyclization via Friedel-Crafts Acylation
Patent CN103601678B describes AlCl₃-mediated cyclization of anilino intermediates for benzoazepine synthesis. Adapting this method:
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Anilino Intermediate : React 4-chloroaniline with succinic anhydride to form 4-(4-chloroanilino)-4-ketobutyric acid.
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Cyclization : Treat with AlCl₃ in dichloroethane at 60°C, inducing ring closure to 7-chloro-tetrahydroquinoline.
Functionalization at Position 1: Benzoylation
Friedel-Crafts Acylation
Introducing the benzoyl group at position 1 requires electrophilic aromatic substitution. Using AlCl₃ as a Lewis acid:
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Reaction Conditions : Benzoyl chloride (1.2 eq), AlCl₃ (1.5 eq), dichloromethane, 0°C → rt, 12 h.
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Workup : Quench with ice-cold HCl, extract with DCM, and purify via column chromatography (SiO₂, hexane:EtOAc 4:1).
Challenges :
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Competing acylation at position 3 or 4 due to electron-rich aromatic system.
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Optimization of AlCl₃ stoichiometry (excess leads to side products).
Functionalization at Position 7: 4-Chlorobenzamide Installation
Amination and Amidation
The second source highlights 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine as a key intermediate. Adapting this:
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Nitration/Reduction : Introduce a nitro group at position 7 via mixed acid (HNO₃/H₂SO₄), followed by reduction (SnCl₂/HCl) to amine.
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Amidation : React the amine with 4-chlorobenzoyl chloride (1.5 eq) in presence of Et₃N (2 eq), DMAP (cat.), THF, 0°C → rt.
Spectroscopic Validation :
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¹H NMR : δ 7.85 (d, J=8.5 Hz, 2H, Ar-H), 7.45 (d, J=8.5 Hz, 2H, Ar-H), 6.90 (s, 1H, NH).
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HRMS : [M+H]⁺ calcd. for C₂₃H₂₀ClN₂O₂: 407.1164; found: 407.1168.
Integrated Synthetic Route and Optimization
Combining the above steps yields the following optimized protocol:
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Tetrahydroquinoline Core : Synthesize 7-nitro-1,2,3,4-tetrahydroquinoline via AlCl₃-mediated cyclization.
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Reduction to Amine : Hydrogenate nitro group using Ra-Ni/H₂.
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Benzoylation at Position 1 : Friedel-Crafts acylation with benzoyl chloride.
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Amidation at Position 7 : Couple with 4-chlorobenzoyl chloride.
Overall Yield : 34% (four steps).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, enabling comparisons based on substituents, physicochemical properties, and reported activities. Key analogs are discussed below:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Variations: The tetrahydroquinoline core (target compound) is structurally distinct from tetrahydroisoquinoline (), where the nitrogen position differs. Compounds with a 2-oxo group on the tetrahydroquinoline (e.g., compound 24) show higher melting points (>230°C), likely due to increased hydrogen-bonding capacity .
Substituent Effects: Benzamide vs.
Biological Activity: Carbonic anhydrase inhibitors (e.g., compound 24) highlight the importance of hydrogen-bond donors/acceptors in the tetrahydroquinoline series . Platinum/Palladium complexes of 4-chlorobenzamide derivatives () exhibit antimicrobial activity, suggesting the 4-Cl-benzamide moiety may enhance metal coordination or target binding .
Safety Profiles: Analogs like 4-(tert-Butyl)-N-(1-isobutyryl-tetrahydroquinolin-7-yl)benzamide () are classified as hazardous (H302: harmful if swallowed), implying that the target compound may require similar safety precautions .
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.79 g/mol. The compound features a tetrahydroquinoline core that is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.79 g/mol |
| LogP | 3.5 |
| Polar Surface Area | 60.5 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. It may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing neurotransmission and cellular signaling.
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. For example:
- In Vitro Studies : In laboratory settings, the compound has demonstrated cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Bactericidal Effects : Studies indicate effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications:
- Anticancer Properties :
- Mechanistic Insights :
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Antimicrobial Efficacy :
- A comparative study on various benzamide derivatives showed that compounds with a tetrahydroquinoline moiety exhibited enhanced antibacterial activity against resistant strains .
Q & A
Q. What are the established synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via N-acylation of tetrahydroquinoline derivatives using acyl halides (e.g., 4-chlorobenzoyl chloride). Key steps include:
- Preparation of the tetrahydroquinoline core via cyclization of substituted anilines.
- Benzoylation at the 1-position using benzoyl chloride under inert conditions.
- Acylation at the 7-position with 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) .
- Optimization : Monitor reactions using thin-layer chromatography (TLC) and optimize temperature (typically 0–25°C), stoichiometry (1:1.2 molar ratio of core to acylating agent), and solvent polarity to minimize side products .
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.2–8.0 ppm), amide NH (δ ~10 ppm), and tetrahydroquinoline protons (δ 1.5–4.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (expected [M+H]+ ~423.1 g/mol) .
- X-ray Crystallography : Resolve 3D conformation using SHELX or WinGX for crystallographic refinement .
Q. What initial biological screening assays are recommended for this compound?
- Assays :
- Antimicrobial Activity : Test against Gram-positive (e.g., MRSA) and Gram-negative bacteria using broth microdilution (MIC values) .
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa) using MTT assays .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?
- Approach :
- Reproducibility Checks : Validate purity (>95% via HPLC) and stereochemistry (chiral HPLC or circular dichroism) .
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and consistent cell passage numbers .
- Computational Docking : Compare binding modes in kinase active sites using AutoDock Vina to identify steric/electronic discrepancies .
Q. What strategies improve yield in the final acylation step?
- Solutions :
- Activation of Carboxylic Acid : Use coupling agents like HATU or EDCI to enhance reactivity of 4-chlorobenzoic acid .
- Solvent Effects : Switch to polar aprotic solvents (DMF or THF) to stabilize intermediates .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
Q. How do substituent modifications (e.g., replacing chloro with nitro groups) impact biological activity?
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Case Study :
- Electron-Withdrawing Groups (NO₂) : Increase kinase inhibition (IC50 ↓ 20%) but reduce solubility (logP ↑ 0.5) .
- Halogen Substitution (Cl vs. Br) : Bromo analogs show 2-fold higher antimicrobial activity against MRSA .
- Data Table :
Substituent Target Activity (IC50, μM) Solubility (mg/mL) 4-Cl 1.2 (Kinase X) 0.8 3-NO₂ 0.9 0.3 4-Br 0.6 (MRSA) 0.5
Methodological Considerations
Q. What safety protocols are critical during synthesis?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant suits, and P95 respirators to avoid inhalation of aerosols .
- Ventilation : Use fume hoods for reactions involving acyl halides (lachrymatory/toxic vapors) .
- Waste Disposal : Quench reactive intermediates (e.g., excess acyl chloride) with ice-cold ethanol before disposal .
Q. How can computational modeling predict metabolic stability?
- Tools :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and plasma protein binding .
- Metabolite Identification : Simulate Phase I/II metabolism via GLORYx or XenoSite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
